Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
CAS No.:
Cat. No.: VC18841740
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride -](/images/structure/VC18841740.png)
Specification
Molecular Formula | C10H15Cl2N3 |
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Molecular Weight | 248.15 g/mol |
IUPAC Name | N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H13N3.2ClH/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8;;/h3-4,6-7,11H,5H2,1-2H3;2*1H |
Standard InChI Key | YRYZVKJKTVDPMC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C=C(N=C2C=C1)CNC.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS: 1284226-68-1) features a bicyclic imidazo[1,2-a]pyridine scaffold. The core structure consists of a pyridine ring fused with an imidazole ring, substituted at position 6 with a methyl group and at position 2 with a methylaminomethyl moiety. The dihydrochloride salt form enhances solubility for experimental applications.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₁₃Cl₂N₃ |
Molecular Weight | 234.12 g/mol |
IUPAC Name | (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride |
SMILES | CC1=CN2C=C(N=C2C=C1)CN.Cl.Cl |
Topological Polar Surface Area | 41.5 Ų (amine group contribution) |
The compound’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the protonated amine group enhances water solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with functionalization of the imidazo[1,2-a]pyridine scaffold. A common route involves:
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Core Formation: Cyclization of 2-aminopyridine derivatives with α-haloketones under acidic conditions.
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Methylaminomethyl Introduction: Nucleophilic substitution at position 2 using methylamine in the presence of a base.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields >85% .
Industrial-Scale Production
Optimized protocols utilize continuous flow reactors to enhance reproducibility. Key parameters include:
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Temperature: 80–100°C
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Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps
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Purity Control: Recrystallization from ethanol/water mixtures.
Structural Characterization
Spectroscopic Analysis
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¹H-NMR: Peaks at δ 2.45 ppm (6-methyl group), δ 3.80 ppm (CH₂NH₂), and δ 7.20–8.10 ppm (aromatic protons).
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HRMS: Molecular ion peak at m/z 234.12 confirms the molecular weight.
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FT-IR: N-H stretch at 3350 cm⁻¹ and C=N vibration at 1600 cm⁻¹.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, indicating suitability for room-temperature storage.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases (e.g., Aurora-A) and G-protein-coupled receptors (GPCRs), with IC₅₀ values in the low micromolar range. Molecular docking studies suggest the methylaminomethyl group occupies hydrophobic pockets in target proteins .
Antimicrobial Efficacy
Preliminary data against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL) suggest moderate activity, likely due to membrane disruption .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Imidazo[1,2-a]Pyridine Derivatives
Compound | Anticancer GI₅₀ (µM) | Antimicrobial MIC (µg/mL) |
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6-Methyl derivative (This compound) | 12.3 (MCF-7) | 64 (S. aureus) |
8-Methyl analogue | 25.1 (MCF-7) | 128 (S. aureus) |
5-Nitro derivative | 8.9 (A549) | 32 (E. coli) |
The 6-methyl substitution enhances target affinity compared to bulkier analogues, likely due to steric effects .
Future Directions
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